(4-Amino-3-nitrophenyl) cyclopropyl ketone
Overview
Description
(4-Amino-3-nitrophenyl) cyclopropyl ketone: is a chemical compound characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a cyclopropyl ketone moiety
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of aryl halides with amines. The reaction typically requires a palladium catalyst, a ligand, and a base.
Nucleophilic Substitution: The compound can be synthesized through nucleophilic substitution reactions involving appropriate precursors and reagents.
Reductive Amination: This involves the reduction of nitro groups to amino groups in the presence of reducing agents such as tin chloride or iron powder.
Industrial Production Methods: The industrial production of This compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
(4-Amino-3-nitrophenyl) cyclopropyl ketone: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like tin chloride and iron powder are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often with a base.
Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Amines and hydroxylamines.
Substitution: Alkylated or aminated derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
(4-Amino-3-nitrophenyl) cyclopropyl ketone: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving amino and nitro groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Amino-3-nitrophenyl) cyclopropyl ketone exerts its effects involves its interaction with molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(4-Amino-3-nitrophenyl) cyclopropyl ketone: can be compared with other similar compounds such as 4-Amino-2-nitrophenol and 3-Nitroaniline . These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of amino and nitro groups in This compound makes it distinct in terms of its chemical properties and applications.
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)-cyclopropylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGORUVLAOGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185359 | |
Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31431-23-9 | |
Record name | (4-Amino-3-nitrophenyl)cyclopropylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-amino-3-nitrophenyl) cyclopropyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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